Tinuvin 123
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Overview
Description
Low Molecular Weight Hindered Amine Light Stabilizers are chemical compounds containing an amine functional group. They are derivatives of 2,2,6,6-tetramethylpiperidine and are used as stabilizers in plastics and polymers to protect against light-induced degradation . These stabilizers are particularly effective in preventing the degradation of polymers caused by exposure to ultraviolet light.
Preparation Methods
Low Molecular Weight Hindered Amine Light Stabilizers are typically synthesized from 2,2,6,6-tetramethylpiperidine. The preparation involves the intercalation of the stabilizer into the interlayer region of Mg-Al layered double hydroxides via a co-precipitation method . Industrial production methods often involve the use of various catalysts and polymer additives to enhance the efficiency and stability of the final product .
Chemical Reactions Analysis
Low Molecular Weight Hindered Amine Light Stabilizers undergo several types of chemical reactions, including oxidation and reduction. They react with polymer peroxy radicals (ROO•) and alkyl polymer radicals (R•) formed by the reaction of the polymer and oxygen, preventing further radical oxidation . Common reagents used in these reactions include nitroxyl radicals and hydroxylamino ethers . The major products formed from these reactions are stabilized polymers with reduced degradation.
Scientific Research Applications
Low Molecular Weight Hindered Amine Light Stabilizers have a wide range of scientific research applications. In chemistry, they are used to stabilize polymers and prevent degradation. In biology and medicine, they are used in the development of materials that require long-term stability and resistance to light-induced degradation. In the industry, these stabilizers are used in the production of various plastic and polymer products, including automotive parts, packaging materials, and construction materials .
Mechanism of Action
The mechanism of action of Low Molecular Weight Hindered Amine Light Stabilizers involves the continuous and cyclic removal of free radicals produced by the photo-oxidation of the polymer . These stabilizers do not absorb ultraviolet radiation but act to inhibit degradation by reacting with polymer peroxy radicals and alkyl polymer radicals.
Comparison with Similar Compounds
Low Molecular Weight Hindered Amine Light Stabilizers are unique in their ability to provide long-term stabilization of polymers without being consumed in the process. Similar compounds include benzotriazoles, benzophenones, and organic nickel compounds, which are also used as light stabilizers but may not offer the same level of efficiency and longevity . Hindered benzoates are another alternative, but they often require combination with other stabilizers to achieve comparable performance .
Properties
Molecular Formula |
C28H52N2O4 |
---|---|
Molecular Weight |
480.7 g/mol |
IUPAC Name |
bis(3,3,5,5-tetramethylpiperidin-4-yl) decanedioate |
InChI |
InChI=1S/C28H52N2O4/c1-25(2)17-29-18-26(3,4)23(25)33-21(31)15-13-11-9-10-12-14-16-22(32)34-24-27(5,6)19-30-20-28(24,7)8/h23-24,29-30H,9-20H2,1-8H3 |
InChI Key |
RWMYPXKVMUFMKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(C1OC(=O)CCCCCCCCC(=O)OC2C(CNCC2(C)C)(C)C)(C)C)C |
Synonyms |
is(2,2,6,6-tetramethyl-4-piperidinyl)sebacate bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate bis-TMP-10 BTMPS cpd Tinuvin 123 Tinuvin 770 |
Origin of Product |
United States |
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